molecular formula C6H5Cl2NO B116730 Picolinoyl chloride hydrochloride CAS No. 39901-94-5

Picolinoyl chloride hydrochloride

Cat. No.: B116730
CAS No.: 39901-94-5
M. Wt: 178.01 g/mol
InChI Key: VIPHVHVAGBKHGR-UHFFFAOYSA-N
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Description

Picolinoyl chloride hydrochloride, with the chemical formula C6H5Cl2NO, is an organic compound. It appears as a white or off-white solid with a pungent odor. This compound is known for its use in organic synthesis, particularly as an acylating reagent and a protecting group reagent .

Preparation Methods

The preparation of picolinoyl chloride hydrochloride involves several steps:

    Starting Material: Pyridine-2-carboxylic acid is dissolved in anhydrous hydrogen chloride.

    Reaction with Nitrous Acid: Nitrous acid is added to the solution to generate a nitroso compound.

    Formation of this compound: The nitroso compound is then dissolved in an alkylene chloride and reacted to form this compound.

    Purification: The final product is purified through freeze crystallization or vacuum drying.

Chemical Reactions Analysis

Picolinoyl chloride hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

Scientific Research Applications

Picolinoyl chloride hydrochloride has several applications in scientific research:

Comparison with Similar Compounds

Picolinoyl chloride hydrochloride can be compared with other acylating agents such as:

These compounds share similar reactivity patterns but differ in their selectivity and the nature of the acyl group they introduce.

Properties

IUPAC Name

pyridine-2-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.ClH/c7-6(9)5-3-1-2-4-8-5;/h1-4H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPHVHVAGBKHGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60192955
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39901-94-5
Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039901945
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Record name 39901-94-5
Source DTP/NCI
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Record name 2-Pyridinecarbonyl chloride, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60192955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Picolinoyl Chloride Hydrochloride
Source European Chemicals Agency (ECHA)
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Record name 2-PYRIDINECARBONYL CHLORIDE, HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

To a mixture of 20 g of picolinic acid, 200 ml of methylene chloride and 5 drops of dimethylformamide is added, dropwise, 30.93 g of oxalyl chloride. The reaction is stirred at room temperature for 18 hours and concentrated in vacuo to give the desired product as a black crystalline material.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30.93 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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